molecular formula C16H16O B1265827 Cyclopropyldiphenylcarbinol CAS No. 5785-66-0

Cyclopropyldiphenylcarbinol

Cat. No. B1265827
CAS RN: 5785-66-0
M. Wt: 224.3 g/mol
InChI Key: MFKPHBJFWOOEDT-UHFFFAOYSA-N
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Description

Cyclopropyldiphenylcarbinol, also known as cyclopropyl (diphenyl)methanol, is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.3 . The compound appears as a white to light yellow or light red powder or crystal .


Molecular Structure Analysis

The molecular structure of Cyclopropyldiphenylcarbinol consists of a cyclopropyl group attached to a diphenylmethanol group . This structure can be represented by the formula C16H16O .


Physical And Chemical Properties Analysis

Cyclopropyldiphenylcarbinol is a solid at 20°C . It has a melting point range of 84.0 to 87.0°C and a boiling point of 150°C at 3 mmHg .

Scientific Research Applications

Synthesis of Stereotriads

Cyclopropyldiphenylcarbinol and its derivatives play a crucial role in the synthesis of complex organic structures known as stereotriads. The oxymercuration of substituted cyclopropylcarbinols, which bear a methyl-substituted stereocenter and a protected beta-hydroxy group, leads to anchimerically assisted regio- and diastereoselective formations. This process, followed by reductive demercuration, provides access to stereotriads, which are important in various organic synthesis applications (Cossy, Blanchard, & Meyer, 2001).

Ring Expansion in Natural Product Synthesis

Cyclopropylcarbinol ring expansion is another significant application. This technique has been used effectively for constructing the AB ring framework of lancifodilactone F and related terpenoids found in the Schisandraceae family of natural products. The process is known for its good stereochemical control, particularly regarding the inversion of the cyclopropyl center, which is crucial in the field of natural product synthesis (Fischer & Theodorakis, 2007).

Development of Novel Organic Compounds

Cyclopropyl carbinols are instrumental in developing new organic compounds. For instance, they undergo silicon-assisted regioselective ring cleavage, leading to the formation of γ-methylene oxacycles and α- and β-alkylidene lactones. This process is significant for developing new molecules and has implications in medicinal chemistry and material science (Yadav & Balamurugan, 2002).

Radical Ion Rearrangements in Organic Chemistry

The rearrangements of cyclopropylcarbinyl to homoallyl and related radical ions provide a fundamental mechanism for detecting single electron transfers in chemical and biochemical processes. These rearrangements, often used in organic synthesis, highlight the importance of cyclopropyldiphenylcarbinol derivatives in understanding and manipulating radical ion chemistry (Stevenson, Jackson, & Tanko, 2002).

Contributions to Drug Development

Cyclopropyl rings, including those in cyclopropyldiphenylcarbinol, have seen increasing use in drug development. They contribute to enhancing the potency and reducing off-target effects of drugs. The unique structural features of the cyclopropyl ring, such as coplanarity and enhanced π-character of C-C bonds, make it a valuable component in the design and synthesis of preclinical and clinical drug molecules (Talele, 2016).

Future Directions

While specific future directions for Cyclopropyldiphenylcarbinol are not available, the field of synthetic chemistry, which includes the study and synthesis of cyclopropane derivatives, continues to evolve. Future research may focus on improving synthetic efficiencies, developing environmentally friendly processes, and exploring new synthetic methods .

properties

IUPAC Name

cyclopropyl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKPHBJFWOOEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206563
Record name Benzenemethanol, alpha-cyclopropyl-alpha-phenyl- (9CI)
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyldiphenylmethanol

CAS RN

5785-66-0
Record name α-Cyclopropyl-α-phenylbenzenemethanol
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Record name Cyclopropyldiphenylmethanol
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Record name Cyclopropyl diphenyl carbinol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78478
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Record name Benzenemethanol, alpha-cyclopropyl-alpha-phenyl- (9CI)
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Record name Alpha-cyclopropylbenzhydrylic alcohol
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Record name CYCLOPROPYLDIPHENYLMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
FA Carey, HS Tremper - Journal of the American Chemical …, 1969 - ACS Publications
In methylene chloride-trifluoroacetic acid, cyclopropylcarbinols (la-e) underwent rapid ring-opening reactions leading to 4-substituted 3-buteny 1-1-trifluoroacetate esters (2a-e). With 1, 1…
Number of citations: 64 pubs.acs.org
F Linkert, S Laschat, S Kotila, T Fox - Tetrahedron, 1996 - Elsevier
In order to investigate the mechanism of Lewis acid-catalyzed cyclizations of ω-unsaturated N-arylimines, various prolinal-derived N-arylimines 17a-f were synthesized and treated with …
Number of citations: 47 www.sciencedirect.com
KL Eilers - 1963 - search.proquest.com
As cyclopropanol was shown to be isolable and as alkyl substituted cyclopropanols were being prepared and purified we became intrigued with the possibility of using these alcohols …
Number of citations: 4 search.proquest.com
C West, Y Zhang, L Morin-Allory - Journal of Chromatography A, 2011 - Elsevier
In this series of papers, we use a systematic approach to investigate the factors responsible for enantio-recognition in supercritical fluid chromatography (SFC) on chiral stationary …
Number of citations: 47 www.sciencedirect.com
JF Pendleton - 1959 - search.proquest.com
… Attempted dehydration of cyclopropyldiphenylcarbinol by the use of phosphorous pentoxide afforded Lipp102 a polymer presumably that of 1,1-diphenylbutadiene. An acceptable …
Number of citations: 0 search.proquest.com
FM Hornyak - 1955 - search.proquest.com
Preliminary Discussion Purpose of the study.—The properties of cyclopropane deriva tives are of chemical interest mainly because of the unique geometry of the three-membered ring …
Number of citations: 0 search.proquest.com
A Van der Bent, AGS Blommaert… - Journal of medicinal …, 1992 - ACS Publications
… Solvolysis of cyclopropyldiphenylcarbinol (IV) in concentrated hydrobromic acid cleanly afforded the corresponding bromide V. Conversion of this halogen to the amine VI involved …
Number of citations: 33 pubs.acs.org
LA Spurlock, WG Cox - Journal of the American Chemical Society, 1969 - ACS Publications
2-(3-Cyclopentenyl) ethyl thiocyanate was isomerized to a mixture of ew-2-norbornyl thiocyanate, exo-2-norbornyl isothiocyanate, and 2-^ 3-cyclopentenyl) ethyl isothiocyanate in a …
Number of citations: 16 pubs.acs.org
WB Smith, GD Barnard, MJ Shapiro… - The Journal of Organic …, 1977 - ACS Publications
Results The reaction of diphenylcyclopropylcarbinol in the dark with 1 equiv of bromine in acetic acid is over in about 3 h at room temperature. Conventional workup of the reaction …
Number of citations: 1 pubs.acs.org
H Kubas - 2007 - core.ac.uk
Bei den mGluRs handelt es sich um Guanylnukleotid-bindende (G-Protein-gekoppelte) Rezeptoren, die aus den für diese Klasse typischen sieben transmembranären Domänen …
Number of citations: 2 core.ac.uk

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